4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran
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Overview
Description
4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran is a chemical compound known for its unique structure and properties It belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-buten-2-one with 2-methylprop-1-en-1-ol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the pyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a particular biological or chemical process.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one: This compound shares a similar structure but differs in the oxidation state of the pyran ring.
4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-ol: Another related compound with a hydroxyl group attached to the pyran ring.
Uniqueness
4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran is unique due to its specific structural features and reactivity
Properties
IUPAC Name |
4-methyl-6-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h6-7,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGHIMZCXRONPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OCC1)C=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741007 |
Source
|
Record name | 4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92356-05-3 |
Source
|
Record name | 4-Methyl-6-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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